molecular formula C5H3BrFNS B14168056 3-Bromo-5-fluoropyridine-2(1H)-thione CAS No. 1214349-35-5

3-Bromo-5-fluoropyridine-2(1H)-thione

Cat. No.: B14168056
CAS No.: 1214349-35-5
M. Wt: 208.05 g/mol
InChI Key: GUTSOUJIEKDCPU-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropyridine-2(1H)-thione is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoropyridine-2(1H)-thione typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of pyridine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity of the final product. Safety measures are strictly followed to handle the reactive halogenating agents and to prevent any hazardous incidents.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoropyridine-2(1H)-thione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-5-fluoropyridine-2(1H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoropyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 5-Bromo-2-fluoropyridine
  • 4-Bromo-2-fluoropyridine

Comparison: Compared to these similar compounds, 3-Bromo-5-fluoropyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

1214349-35-5

Molecular Formula

C5H3BrFNS

Molecular Weight

208.05 g/mol

IUPAC Name

3-bromo-5-fluoro-1H-pyridine-2-thione

InChI

InChI=1S/C5H3BrFNS/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)

InChI Key

GUTSOUJIEKDCPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)NC=C1F)Br

Origin of Product

United States

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